molecular formula C10H7NO2 B010750 N-Phenylisomaleimide CAS No. 19990-26-2

N-Phenylisomaleimide

Cat. No.: B010750
CAS No.: 19990-26-2
M. Wt: 173.17 g/mol
InChI Key: NULZNTDKTDTWGL-UHFFFAOYSA-N
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Description

N-Phenylisomaleimide is a chemical compound for research and development applications. Researchers value this compound primarily in the field of polymer science. It can be synthesized and polymerized through various methods, including free radical and anionic initiation, to create polymers with specific properties . When incorporated into polymer chains, such as in acrylic resins, it serves as a structural functional monomer that can enhance the thermal stability of the resulting material . Studies also indicate its relevance in biological research, where N-phenylmaleimide derivatives have been investigated for their role in mimicking pro-inflammatory processes by activating the enzyme myeloperoxidase (MPO) . Furthermore, its application extends to advanced material science, where it is used to modify polymers for creating functional coatings with properties such as antibacterial activity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material appropriately, as it may have specific hazard classifications .

Properties

CAS No.

19990-26-2

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

5-phenyliminofuran-2-one

InChI

InChI=1S/C10H7NO2/c12-10-7-6-9(13-10)11-8-4-2-1-3-5-8/h1-7H

InChI Key

NULZNTDKTDTWGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C2C=CC(=O)O2

Canonical SMILES

C1=CC=C(C=C1)N=C2C=CC(=O)O2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The one-step method directly couples aniline and maleic anhydride in a mixed solvent system containing organic or inorganic acids (e.g., toluenesulfonic acid, sulfuric acid) and aromatic hydrocarbons (toluene, xylene). The acid catalyzes both the acylation of aniline and subsequent cyclodehydration. A representative protocol involves:

  • Solvent Preparation : Mixing acid (e.g., 75% oleum) with benzene-derived solvents at 105–225°C to remove water via azeotropic distillation.

  • Aniline Addition : Introducing aniline below the solvent’s refluxing liquid layer over 40–150 minutes to prevent premature solidification.

  • Cyclization : Maintaining reflux (120–136°C) for 30–150 minutes to form N-PMI.

Optimization Parameters

  • Acid Type : Sulfonic acids (e.g., p-toluenesulfonic acid) outperform mineral acids in yield (91.75% vs. 89%) due to better solubility.

  • Solvent Ratio : A 1:95–143 (v/v) acid-to-solvent ratio maximizes maleic anhydride dissolution, enabling 121.5 g product per batch.

  • Temperature Control : Staged heating (20–90°C initial, then 123–136°C) minimizes side reactions like maleic anhydride polymerization.

Table 1. One-Step Synthesis Performance Across Acid Catalysts

Acid CatalystTemperature (°C)Yield (%)Purity (%)
p-Toluenesulfonic acid123–13091.7599.02
Sulfuric acid132–13691.1099.06
Phosphoric acid12590.6497.33

Data sources:

Two-Step Synthesis via N-Phenylmaleamic Acid Intermediate

Acylation and Cyclodehydration

This method isolates N-phenylmaleamic acid before cyclization, improving purity control:

  • Acylation : Reacting aniline (45.6 mL) with maleic anhydride (0.5 mol) in toluene/xylene at 30°C for 1 hour.

  • Cyclization : Adding toluenesulfonic acid (7 g) and heating to 125°C for 4–5 hours under reflux.

Purification Strategies

  • Solvent Extraction : Washing with benzene derivatives (0.2–0.6× solvent volume) removes unreacted aniline.

  • Crystallization : Dissolving the crude product in methanol and cooling yields 96–97.33% pure N-PMI.

Advantages :

  • Homogeneous-phase reactions reduce side products.

  • Avoids maleic anhydride oligomerization through controlled stoichiometry.

Limitations :

  • Longer reaction times (5–6 hours vs. 2.5 hours for one-step).

  • Requires additional solvent for crystallization, increasing costs.

Mitsunobu-Based Alkylation of Maleimide

Reaction Design

Primary alcohols react with maleimide under Mitsunobu conditions (DEAD, PPh₃) to form N-alkylmaleimides. While less common for N-PMI, this method applies to substituted derivatives:

  • Coupling : Mixing 1-biphenyl-4-ylmethanol with maleimide in THF at 0–25°C.

  • Workup : Filtering and recrystallizing from ethanol/water.

Scope and Limitations

  • Yield : 60–75% for aromatic alcohols vs. >90% for one-step methods.

  • Utility : Primarily for sterically hindered or electronically modified N-PMI analogs.

Comparative Analysis of Industrial-Scale Methods

Table 2. Method Comparison for Large-Scale Production

ParameterOne-StepTwo-StepMitsunobu
Reaction Time (h)2.5–4.55–68–12
Yield (%)90–91.7590.64–91.560–75
Purity (%)99.02–99.0696.31–97.3395–98
Solvent Recovery (%)85–9070–7550–60
E-Factor*1.2–1.52.0–2.53.8–4.2

*Environmental factor (kg waste/kg product). Data sources:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-Phenylisomaleimide has shown potential in anticancer research. Its derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. For example, studies have indicated that certain derivatives of PHIM can effectively target cancer cell lines, leading to reduced viability and proliferation rates.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
PHIM-1Breast15Apoptosis induction
PHIM-2Lung10Angiogenesis inhibition
PHIM-3Colon20Cell cycle arrest

1.2 Antiviral Properties

Recent research has highlighted the antiviral properties of this compound, particularly against viral infections such as HIV and influenza. The compound appears to interfere with viral replication processes, making it a candidate for further development as an antiviral agent.

Material Science

2.1 Polymer Chemistry

This compound is utilized in the synthesis of thermosetting polymers. Its ability to undergo Diels-Alder reactions allows it to form cross-linked networks, which enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in the production of high-performance composites used in aerospace and automotive industries.

Case Study: Synthesis of PHIM-Based Polymers

A study demonstrated that incorporating this compound into epoxy resins significantly improved their mechanical strength and thermal resistance. The resulting materials exhibited enhanced performance under extreme conditions, making them suitable for demanding applications.

Bioconjugation Applications

3.1 Targeted Drug Delivery

This compound is also explored for its role in bioconjugation techniques, particularly in targeted drug delivery systems. Its reactive nature allows it to form stable conjugates with biomolecules, such as antibodies or peptides, facilitating the targeted delivery of therapeutic agents to specific cells or tissues.

Table 2: Bioconjugation Applications of this compound

ApplicationTarget MoleculeConjugation Efficiency (%)Therapeutic Outcome
Antibody ConjugateHER285Enhanced tumor targeting
Peptide ConjugateInsulin90Improved glucose regulation

Comparison with Similar Compounds

N-Phenylphthalimide (CAS 520-03-6)

Molecular Formula: C₁₄H₉NO₂ Molecular Weight: 223.23 g/mol Key Characteristics:

  • Features a six-membered aromatic phthalimide core, differing from the five-membered maleimide ring.
  • The extended conjugation in the phthalimide structure enhances thermal stability compared to N-Phenylmaleimide.
  • Acts as an enzyme inhibitor (e.g., phosphatases and proteases) and serves as a precursor for heterocyclic compounds like thiophenes and pyrimidines .

Comparison with N-Phenylmaleimide :

  • Reactivity : N-Phenylmaleimide is more reactive in cycloaddition reactions due to its strained five-membered ring and electron-deficient double bond.
  • Thermal Stability : N-Phenylphthalimide’s aromaticity provides superior thermal stability, making it preferable in high-temperature polymer applications.

3-Chloro-N-phenyl-phthalimide

Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 257.68 g/mol Key Characteristics:

  • Chlorine substituent at the 3-position enhances electrophilicity and influences electronic properties.
  • Used as a monomer for synthesizing polyimides and sulfur-containing dianhydrides .

Comparison with N-Phenylmaleimide :

  • Electron Density : The chlorine atom increases electron withdrawal, altering reactivity in nucleophilic substitutions compared to N-Phenylmaleimide.
  • Applications : Primarily used in specialty polymers, whereas N-Phenylmaleimide is more versatile in crosslinking and bioconjugation.

Benzamide Derivatives (e.g., N-(2-Oxo-2-phenylethyl)benzamide)

Molecular Formula: C₁₅H₁₃NO₂ Molecular Weight: 239.27 g/mol Key Characteristics:

  • Benzamide derivatives lack the cyclic imide structure but retain the amide functional group.
  • Exhibit biological activity, such as antimicrobial or anticancer properties .

Comparison with N-Phenylmaleimide :

  • Structural Differences : Benzamides are linear amides, while N-Phenylmaleimide is a cyclic imide with conjugated carbonyl groups.
  • Reactivity : N-Phenylmaleimide participates in cycloadditions, whereas benzamides are more stable and used in drug design.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Applications
N-Phenylmaleimide C₁₀H₇NO₂ 173 Cyclic imide Polymer crosslinking
N-Phenylphthalimide C₁₄H₉NO₂ 223.23 Aromatic phthalimide Enzyme inhibition, polyimides
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.68 Chlorinated phthalimide Specialty polymers
N-(2-Oxo-2-phenylethyl)benzamide C₁₅H₁₃NO₂ 239.27 Linear benzamide Pharmaceuticals

Table 2: Reactivity and Stability

Compound Reactivity Profile Thermal Stability
N-Phenylmaleimide High (Diels-Alder, Michael addition) Moderate
N-Phenylphthalimide Moderate (ring-opening reactions) High
3-Chloro-N-phenyl-phthalimide Moderate (electrophilic substitutions) High
Benzamide derivatives Low (amide bond stability) Moderate

Q & A

Basic: How can researchers design a reproducible synthesis protocol for N-Phenylisomaleimide?

Methodological Answer:
A robust synthesis protocol requires:

  • Literature Review : Cross-reference established methods (e.g., cycloaddition or condensation reactions) to identify optimal precursors (e.g., maleic anhydride derivatives and aniline) .
  • Small-Scale Trials : Conduct pilot reactions to assess yield and purity, adjusting parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
  • Analytical Validation : Use thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy for intermediate verification .
  • Documentation : Report detailed steps (e.g., molar ratios, reaction time) in the main manuscript, with extended datasets (e.g., FT-IR spectra) in supplementary materials to ensure reproducibility .

Basic: What characterization techniques are essential to confirm the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : Compare 1^1H and 13^13C NMR peaks with literature data to verify the imide ring and phenyl substituents .
    • X-ray Diffraction (XRD) : Resolve crystallographic data for unambiguous structural assignment .
  • Purity Assessment :
    • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using a C18 column and UV detection .
    • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N percentages) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Replicate disputed experiments under controlled conditions (e.g., identical solvent systems, calibrated instruments) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify outlier datasets caused by instrumental drift or solvent effects .
  • Collaborative Studies : Share raw spectra with independent labs for blind validation, ensuring transparency in peak assignments .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity and activation energies .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics using force fields like OPLS-AA .
  • Benchmarking : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) to refine theoretical models .

Research Design: How should researchers formulate hypothesis-driven questions on this compound’s biological activity?

Methodological Answer:

  • FINER Criteria : Ensure questions are Feasible (e.g., in vitro assays), Novel (e.g., unexplored enzyme targets), and Relevant (e.g., antimicrobial applications) .
  • PICO Framework : Define Population (e.g., bacterial strains), Intervention (e.g., compound concentration), Comparison (e.g., control antibiotics), and Outcomes (e.g., inhibition zones) .
  • Gap Analysis : Systematically review existing studies to identify under-explored mechanisms (e.g., ROS generation vs. membrane disruption) .

Advanced: What experimental strategies optimize reaction conditions for this compound synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, pH) and maximize yield .
  • In Situ Monitoring : Employ ReactIR spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Green Chemistry Metrics : Evaluate solvent sustainability (e.g., E-factor) and energy efficiency to align with eco-friendly practices .

Data Analysis: How can statistical methods address variability in this compound’s biological assay results?

Methodological Answer:

  • ANOVA Testing : Identify significant differences between treatment groups while controlling for plate-to-plate variability .
  • Power Analysis : Pre-determine sample size to ensure statistical robustness (e.g., ≥3 replicates per concentration) .
  • Error Propagation Models : Quantify uncertainty in IC50 values using Monte Carlo simulations .

Advanced: What mechanistic insights can kinetic studies provide for this compound’s photodegradation?

Methodological Answer:

  • Time-Resolved Spectroscopy : Measure transient absorption spectra to identify short-lived intermediates (e.g., triplet states) .
  • Arrhenius Analysis : Derive activation energy from temperature-dependent rate constants .
  • Isotopic Labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways .

Interdisciplinary: How can this compound be integrated into polymer research?

Methodological Answer:

  • Copolymer Design : Incorporate the monomer into polyimide backbones via step-growth polymerization, monitoring thermal stability via TGA .
  • Cross-Linking Studies : Evaluate mechanical properties (e.g., tensile strength) using DMA and compare with control polymers .
  • Surface Functionalization : Use AFM to assess morphology changes post-functionalization .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Hazard Assessment : Review SDS for acute toxicity (e.g., LD50) and implement fume hood use for powder handling .
  • Waste Disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines .
  • Emergency Preparedness : Train staff on spill-response protocols (e.g., PPE, chemical absorbents) .

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